4-Chlorophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate
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Overview
Description
4-Chlorophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a 1,2-oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-ethoxyphenylhydrazine to form the corresponding hydrazone intermediate. This intermediate is then subjected to cyclization using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired oxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography. The choice of solvents, reagents, and reaction conditions can be tailored to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-Chlorophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to the suppression of these cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another heterocyclic compound with a chlorophenyl group, known for its antiviral activity.
4-Chlorophenyl phenyl ether: A compound with a similar chlorophenyl group, known for its oxidation properties.
Uniqueness
4-Chlorophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate is unique due to its specific combination of a 1,2-oxazole ring with chlorophenyl and ethoxyphenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H14ClNO4 |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
(4-chlorophenyl) 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C18H14ClNO4/c1-2-22-14-7-3-12(4-8-14)17-11-16(20-24-17)18(21)23-15-9-5-13(19)6-10-15/h3-11H,2H2,1H3 |
InChI Key |
CEQJSWVEMCAKLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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